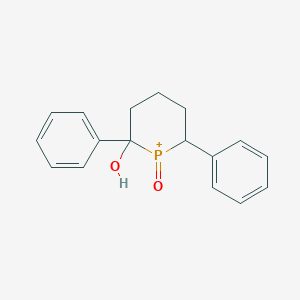
2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium is an organic compound that belongs to the class of phosphonium salts. This compound is characterized by the presence of a phosphinanium ion, which is a positively charged phosphorus atom bonded to two phenyl groups and a hydroxy group. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium typically involves the reaction of diphenylphosphine oxide with an appropriate oxidizing agent. One common method is the oxidation of diphenylphosphine oxide using hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, which are crucial for maintaining high yields and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, further ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to diphenylphosphine oxide under appropriate conditions.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various substituted phosphonium salts, higher oxidation state phosphorus compounds, and reduced phosphine oxides.
Scientific Research Applications
2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium involves its ability to interact with various molecular targets, including enzymes and proteins. The positively charged phosphorus atom can form strong interactions with negatively charged sites on biomolecules, leading to changes in their structure and function. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
2-Hydroxy-1-oxo-2,6-diphenylphosphinan-1-ium can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Similar in structure but lacks the hydroxy group, making it less reactive in certain chemical reactions.
Tetraphenylphosphonium chloride: Contains four phenyl groups and a chloride ion, making it more hydrophobic and less soluble in water.
Diphenylphosphinic acid: Contains a phosphinic acid group instead of a phosphinanium ion, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a hydroxy group and a phosphinanium ion, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
57055-28-4 |
|---|---|
Molecular Formula |
C17H18O2P+ |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
1-oxo-2,6-diphenylphosphinan-1-ium-2-ol |
InChI |
InChI=1S/C17H18O2P/c18-17(15-10-5-2-6-11-15)13-7-12-16(20(17)19)14-8-3-1-4-9-14/h1-6,8-11,16,18H,7,12-13H2/q+1 |
InChI Key |
AHLAGWIELQHBHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC([P+](=O)C(C1)(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















